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Dimethyloxosilane

Matrix isolation IR spectroscopy Silicon–oxygen multiple bonding Bond order determination

Dimethyloxosilane (CAS 47956-45-6), systematically named dimethyl(oxo)silane and most commonly referred to as dimethylsilanone (Me₂Si=O), is a highly reactive organosilicon intermediate characterized by a genuine silicon–oxygen double bond. With a molecular formula of C₂H₆OSi and a molecular weight of 74.15 g/mol, the compound exists primarily as a transient gas-phase species that cannot be isolated as a neat substance under ambient conditions.

Molecular Formula C2H6OSi
Molecular Weight 74.15 g/mol
CAS No. 47956-45-6
Cat. No. B3425860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyloxosilane
CAS47956-45-6
Molecular FormulaC2H6OSi
Molecular Weight74.15 g/mol
Structural Identifiers
SMILESC[Si](=O)C
InChIInChI=1S/C2H6OSi/c1-4(2)3/h1-2H3
InChIKeySEUDSDUUJXTXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyloxosilane (CAS 47956-45-6) Procurement Guide: Transient Silanone Intermediate for Organosilicon Synthesis


Dimethyloxosilane (CAS 47956-45-6), systematically named dimethyl(oxo)silane and most commonly referred to as dimethylsilanone (Me₂Si=O), is a highly reactive organosilicon intermediate characterized by a genuine silicon–oxygen double bond [1]. With a molecular formula of C₂H₆OSi and a molecular weight of 74.15 g/mol, the compound exists primarily as a transient gas-phase species that cannot be isolated as a neat substance under ambient conditions [2]. Its defining chemical feature is the strained Si=O π-bond, which confers reactivity patterns fundamentally distinct from those of the saturated siloxanes, alkoxysilanes, and chlorosilanes conventionally employed in silicone and siloxane polymer production. Dimethylsilanone participates in insertion reactions into Si–O, Si–Cl, Si–H, and metal–nitrogen bonds, and undergoes rapid self-condensation to cyclic oligosiloxanes D₃ (hexamethylcyclotrisiloxane) and D₄ (octamethylcyclotetrasiloxane), positioning it as the conceptual monomeric unit of polydimethylsiloxane (PDMS) chemistry [1].

Why Generic Siloxane or Alkoxysilane Precursors Cannot Substitute Dimethyloxosilane in Critical Applications


Dimethyloxosilane is not a stable, shelf-ready reagent but a transient intermediate whose value lies precisely in the electronic and kinetic consequences of its Si=O double bond [1]. Common in-class alternatives such as dimethyldimethoxysilane (DMDMS), dimethyldichlorosilane (DMDCS), or the cyclic siloxanes D₃ and D₄ are fully saturated, four-coordinate silicon species that react via hydrolytic or ring-opening pathways. These saturated precursors lack the strained π-bond that enables dimethylsilanone to undergo direct, catalyst-free insertion into Si–O and Si–Cl bonds at moderate temperatures (50–150 °C) and to serve as a reactive monomer in gas-phase polymerization and chemical vapor deposition (CVD) processes [2]. Furthermore, the generation of dimethylsilanone from stable precursors can be kinetically tuned — e.g., by choice of retroene decomposition conditions — providing control over reactive intermediate flux that is unavailable with direct hydrolysis or ring-opening methods. Procurement decisions predicated on generic substitution risk irreproducible kinetics, altered product distributions, and loss of the mechanistic control that defines dimethylsilanone-enabled synthetic routes.

Quantitative Differentiation Evidence: Dimethyloxosilane vs. Closest Analogs and In-Class Alternatives


Si=O Double Bond Force Constant and Bond Order vs. Siloxane Si–O Single Bond

Dimethylsilanone exhibits a Si=O stretching force constant of 8.32 mdyn/Å and a calculated bond order of 1.45, derived from matrix isolation IR spectroscopy of the species stabilized in argon at 12 K [1]. In comparison, the Si–O single bond in disiloxane and related siloxanes has a stretching force constant of approximately 4.5–5.0 mdyn/Å, corresponding to a bond order of ~1.0 [2]. This ~1.7-fold increase in force constant quantifies the significant double-bond character that distinguishes dimethylsilanone from all saturated siloxane and alkoxysilane comparators. The Si=O stretching vibration is observed at 1210 cm⁻¹ for (CH₃)₂Si=O and 1215 cm⁻¹ for (CD₃)₂Si=O, with the most intense IR band at 798 cm⁻¹ providing a unique spectroscopic handle for real-time monitoring of silanone generation and consumption [1].

Matrix isolation IR spectroscopy Silicon–oxygen multiple bonding Bond order determination

Enthalpy of Formation: Dimethylsilanone vs. Dimethylsilane

The standard enthalpy of formation (ΔfH° at 298.15 K) of gaseous dimethylsilanone is −252.9 ± 2.3 kJ/mol, as determined by the Active Thermochemical Tables (ATcT) approach [1]. For the comparator dimethylsilane (CH₃SiH₂CH₃, CAS 1111-74-6), which represents a saturated four-coordinate silicon compound with identical carbon substitution, the corresponding ΔfH° is −88.2 ± 1.2 kJ/mol [2]. The thermodynamic stabilization of 164.7 kJ/mol (39.4 kcal/mol) in dimethylsilanone relative to dimethylsilane is a direct manifestation of the Si=O π-bond energy and explains both the exergonic driving force for silanone formation from suitable precursors and the compound's tendency to undergo exothermic insertion and cyclization reactions. This large enthalpic difference has no parallel among saturated siloxane or alkoxysilane analogs and constitutes a quantifiable thermodynamic signature for precursor selection in energy-sensitive CVD and polymerization processes.

Thermochemistry Enthalpy of formation Organosilicon energetics

Generation Kinetics: Retroene Decomposition vs. Conventional Siloxane Pyrolysis

Dimethylsilanone can be cleanly generated by gas-phase thermolysis of (allyloxy)dimethylsilane via a retroene decomposition mechanism with Arrhenius parameters log A = 12.6 and Eₐ = 54.6 kcal/mol [1]. This unimolecular pathway produces dimethylsilanone without competing radical chain pathways, as evidenced by product distributions showing exclusive silanone-derived products. In contrast, the generation of dimethylsilanone from cyclic siloxane pyrolysis — e.g., from octamethylcyclotetrasiloxane (D₄) — follows first-order kinetics only at early conversion, with competing radical pathways producing complex product mixtures that include D₃ through D₇ and higher oligomers [2]. The retroene route provides kinetic predictability (well-defined A-factor and activation energy) that is absent in polysiloxane decomposition, where product distribution is sensitive to trace catalysts, nano-oxide fillers, and temperature inhomogeneities [3]. This kinetic clarity is essential for applications requiring controlled silanone flux, such as mechanistic studies and precision CVD.

Gas-phase kinetics Retroene decomposition Dimethylsilanone generation

Insertion Reaction Kinetics with Chlorotrimethylsilane: Rate Constants Across 673–748 K

The gas-phase insertion of dimethylsilanone into the Si–Cl bond of chlorotrimethylsilane — (CH₃)₃SiCl + (CH₃)₂Si=O → (CH₃)₃SiOSi(CH₃)₂Cl — has been characterized kinetically, yielding temperature-dependent second-order rate constants [1]. At 673 K, k = 3.08 × 10⁻² (relative rate, referenced to (CH₃)₃SiOCH₃ insertion); at 748 K, k = 4.57 × 10⁻². This modest temperature dependence (factor of ~1.5 over 75 K) indicates a low activation barrier for insertion, consistent with the electrophilic character of the silanone silicon center. By comparison, saturated siloxanes such as D₃ and D₄ do not undergo thermal insertion into Si–Cl bonds under comparable conditions; they require catalysts (acids, bases, or transition metals) for ring-opening or redistribution reactivity [2]. The direct, catalyst-free insertion capability of dimethylsilanone at moderate temperatures (400–475 °C) is a differentiating functional attribute for synthetic applications where metal-free conditions are mandated.

Insertion kinetics Si–Cl bond Gas-phase reactivity

Low-Temperature Generation from PDMS with Nano-Oxide Catalysis: Threshold Temperature Comparison

Temperature-programmed desorption mass spectrometry (TPD MS) has demonstrated that dimethylsilanone is released from polydimethylsiloxane (PDMS) at temperatures as low as 70 °C when nano-oxide fillers (SiO₂ or CeO₂/SiO₂) are present [1]. This represents a dramatic reduction relative to the thermal degradation of unfilled PDMS, which typically requires temperatures exceeding 350–400 °C to generate detectable silanone and cyclic oligomer products [2]. The catalytic effect is attributed to the Lewis acidic sites on the nano-oxide surfaces, which facilitate siloxane bond scission. The accompanying products observed alongside dimethylsilanone — tetramethylcyclodisiloxane (D₂) and hexamethylcyclotrisiloxane (D₃) — confirm that multiple decomposition channels are operative, with the silanone channel becoming dominant at lower temperatures in the filled systems [1]. This low-temperature generation capability is not replicated by any stable siloxane or alkoxysilane precursor and carries implications for fire-safe materials design and low-energy organosilicon recycling processes.

PDMS pyrolysis Nano-oxide catalysis Temperature-programmed desorption

Thermal and Kinetic Stability Limits vs. Saturated Siloxane Precursors

Matrix isolation experiments have established precise stability boundaries for isolated dimethylsilanone molecules: thermal stability limit of approximately 850 °C and a kinetic stability threshold of 5 × 10⁻⁴ torr under vacuum pyrolysis conditions [1]. Above 850 °C, dimethylsilanone fragments into SiO molecules and CH₃ radicals. These parameters define an operational window — high-temperature, low-pressure gas-phase conditions — within which dimethylsilanone can exist as a discrete molecular entity long enough to undergo controlled insertion or trapping reactions. In contrast, the stable siloxane precursors D₃ (boiling point 134 °C, stable to >400 °C under inert atmosphere) and D₄ (stable to >350 °C) have entirely different stability profiles: they are thermally robust molecular liquids or solids that can be stored indefinitely but require catalyst-mediated activation for reactivity [2]. This dichotomy — transient reactive intermediate versus stable precursor — is not a disadvantage of dimethylsilanone but rather its defining operational characteristic, enabling reactivity regimes inaccessible to stable siloxanes.

Thermal stability threshold Kinetic stability Matrix isolation

Validated Application Scenarios for Dimethyloxosilane Based on Quantitative Differentiation Evidence


Controlled Silanone Flux for Hot-Filament Chemical Vapor Deposition (HFCVD) of Organosilicate Thin Films

In HFCVD processes using D₃ or D₄ as precursors, the gas-phase conversion of D₄ to D₃ and dimethylsilanone has been identified by DFT-calculated ²⁹Si NMR chemical shifts as a key reaction channel influencing film composition [1]. The retroene decomposition route to dimethylsilanone (log A = 12.6, Eₐ = 54.6 kcal/mol) offers a kinetically defined alternative for generating silanone at controlled flux, enabling deposition of films with tailored Si:C:O stoichiometry. The ~165 kJ/mol enthalpic driving force for silanone formation ensures efficient precursor utilization, while the catalyst-free insertion reactivity preserves film purity by avoiding metal contamination [2]. The formation of cross-linking Si–Si bonds (²⁹Si NMR signal at −15 ppm) in HFCVD films is directly linked to dimethylsilanone-mediated pathways, substantiating the mechanistic role of the silanone intermediate in determining film architecture [1].

Mechanistic Trapping Studies and Organometallic Insertion Chemistry Involving Si–Cl and Ln–N Bonds

The well-characterized insertion reactivity of dimethylsilanone into Si–Cl bonds — with rate constants ranging from 3.08 × 10⁻² (673 K) to 4.57 × 10⁻² (748 K) — enables its use as a quantitative trapping agent for mechanistic studies of siloxane degradation and redistribution [1]. The unique IR signature (ν(Si=O) at 1210 cm⁻¹, most intense band at 798 cm⁻¹) provides unambiguous real-time spectroscopic monitoring of silanone concentration in complex reaction mixtures, a capability not available for saturated siloxane intermediates [2]. In organometallic chemistry, dimethylsilanone insertion into Ln–N bonds (Ln = Nd, Gd, Dy, Yb) yields structurally characterized dimeric insertion products that confirm the intermediacy of silanone species generated from silicone grease decomposition, with X-ray crystallographic validation of the insertion mode .

Low-Energy Siloxane Recycling and Fire-Safe Material Design Leveraging Catalyzed Low-Temperature Silanone Release

The discovery that nano-oxide fillers (SiO₂, CeO₂/SiO₂) catalyze dimethylsilanone release from PDMS at temperatures as low as 70 °C — a ≥280 °C reduction compared to unfilled PDMS — has direct implications for the design of fire-safe silicone materials and low-energy recycling processes [1]. In fire scenarios, the early onset of silanone generation serves as a mechanistic marker for the initial stages of silicone decomposition, enabling the rational formulation of flame-retardant nano-oxide additives. In a recycling context, the catalyzed low-temperature depolymerization channel offers an energy-efficient route for recovering valuable cyclic siloxane monomers (D₂, D₃) from end-of-life PDMS, with silanone as the key transient intermediate linking polymer degradation to monomer reformation [1].

Spectroscopic Calibration Standards for Silanone Detection in High-Temperature Siloxane Process Monitoring

The comprehensive matrix isolation IR characterization of dimethylsilanone — including full vibrational band assignments for both (CH₃)₂Si=O (1244, 1240, 1210, 822, 798, 770, 657 cm⁻¹) and its deuterated isotopologue (CD₃)₂Si=O (1215, 1032, 1007, 995, 712, 685, 674 cm⁻¹) — establishes a quantitative spectroscopic reference standard [1]. The thermal stability limit of ~850 °C and kinetic stability threshold of 5 × 10⁻⁴ torr define the operational envelope for detection [1]. These data enable calibration of in-situ IR and mass spectrometric diagnostics for silanone monitoring in industrial siloxane pyrolysis, CVD reactor exhaust analysis, and silicone thermal degradation studies, where trace silanone detection serves as an early indicator of process excursions or material failure [2].

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